Beflubutamid
Overview
Description
Beflubutamid is a selective herbicide primarily used to control broad-leaved weeds in cereal crops such as wheat, barley, rye, and triticale . It is known for its low aqueous solubility and moderate volatility. This compound is non-persistent in soil but can be quite persistent in water bodies . The compound is moderately toxic to birds, earthworms, and most aquatic organisms, while it has low toxicity to honeybees . Its chemical formula is C₁₈H₁₇F₄NO₂ .
Mechanism of Action
Target of Action
Beflubutamid is a selective herbicide that primarily targets broad-leaved weeds in cereals . It is designed to control annual dicotyledonous and grass weed species after the germination of the weeds .
Mode of Action
This compound operates by inhibiting the biosynthesis of carotenoids . The active substance is taken up mainly by the seedlings . It is the S-enantiomer of chiral beflubutamide and is considered to demonstrate the most herbicidal activity of the two isomers .
Biochemical Pathways
It is known that the compound interferes with the normal growth processes of targeted weeds, leading to their eventual death .
Pharmacokinetics
This compound has a low aqueous solubility and is quite volatile . It is non-persistent in soil but can be quite persistent in water bodies . The risk of groundwater contamination is low .
Result of Action
The primary result of this compound’s action is the effective control of broad-leaved weeds in cereal crops . It has been shown to cause reproduction or development issues in humans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it may be persistent in soils depending upon local conditions . Its degradation in soil is largely due to the activity of soil microbes . The application of organic matter such as sawdust and cattle manure can increase the population and activities of these microbes, thereby enhancing the degradation of this compound .
Biochemical Analysis
Biochemical Properties
Beflubutamid is taken up mainly by the seedlings It is known that soil microbes are involved in this compound degradation .
Cellular Effects
It is known that this compound is immediately degraded in non-sterilized soil, but degraded little in sterilized soil, indicating that soil microbes are involved in this compound degradation .
Molecular Mechanism
It is known that this compound is an amide herbicide
Temporal Effects in Laboratory Settings
It is known that this compound degrades fastest under acidic conditions .
Metabolic Pathways
It is known that this compound is immediately degraded in non-sterilized soil, but degraded little in sterilized soil, indicating that soil microbes are involved in this compound degradation .
Preparation Methods
Beflubutamid can be synthesized through several methods. One notable method involves resolving 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid . The process includes the following steps:
Preparation of the racemic mixture: The racemic mixture of this compound is prepared by reacting 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid with benzylamine.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as high-performance liquid chromatography (HPLC) or enantioselective hydrogenation.
Industrial production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Beflubutamid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding acid and amide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions are the acid, amide, and alcohol derivatives of this compound .
Scientific Research Applications
Beflubutamid has several scientific research applications:
Comparison with Similar Compounds
Beflubutamid is compared with other similar herbicides, such as:
This compound’s uniqueness lies in its chiral nature and its specific inhibition of phytoene desaturase, making it a highly effective herbicide for controlling broad-leaved weeds in cereal crops .
Properties
IUPAC Name |
N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPZWRNXKPNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057941 | |
Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113614-08-7 | |
Record name | Beflubutamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113614-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beflubutamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanamide, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEFLUBUTAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9853IQ3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Beflubutamid is a selective herbicide that acts by inhibiting phytoene desaturase (PDS) [, , , ]. This enzyme is crucial for carotenoid biosynthesis in plants. Carotenoids protect chlorophyll from photooxidative damage, and their absence leads to bleaching of plant tissues due to chlorophyll degradation.
ANone: this compound's molecular formula is C18H17F4NO2, and its molecular weight is 355.33 g/mol. Unfortunately, the provided research abstracts do not include specific spectroscopic data.
A: Research suggests that this compound exhibits negative cross-resistance with some herbicide-resistant phytoene desaturase mutations, particularly those conferring resistance to Norflurazon []. This means that plants resistant to Norflurazon may be more susceptible to this compound.
A: this compound is primarily degraded by soil microbes []. The rate of degradation is influenced by factors like soil pH and organic matter content. Application of sawdust and cattle manure has been shown to enhance this compound degradation, likely by increasing microbial activity [].
A: this compound exists as two enantiomers: (+)-Beflubutamid and (-)-Beflubutamid. Biotests with garden cress have demonstrated that (-)-Beflubutamid exhibits significantly higher herbicidal activity (at least 1000x) compared to (+)-Beflubutamid [].
ANone: The use of enantiopure (-)-Beflubutamid offers several potential advantages, including:
- Enhanced efficacy: (-)-Beflubutamid's superior herbicidal activity allows for lower application rates to achieve the same level of weed control [].
- Reduced environmental impact: Lower application rates translate to reduced environmental loading and potential negative impacts on non-target organisms [].
ANone: Combining this compound with other herbicides, particularly those with different modes of action, can offer several benefits:
- Broad-spectrum weed control: Mixtures can effectively target a wider range of weed species [, , , ].
- Resistance management: Using herbicides with different modes of action helps mitigate the development of herbicide resistance [].
- Improved efficacy: Some combinations may exhibit synergistic effects, enhancing weed control at lower application rates [].
A: Research on this compound analogs suggests that specific structural modifications can significantly influence herbicidal activity []. For instance, the introduction of certain chiral centers in the molecule can lead to enhanced potency, particularly against specific weed species [].
A: Molecular docking studies have been conducted to investigate the binding affinity of this compound and its analogs with phytoene desaturase, providing insights into the structure-activity relationships and potential for optimization [].
A: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique used for the separation and quantification of this compound enantiomers and their metabolites in various matrices [].
A: Studies have shown that while reducing this compound doses can still offer acceptable weed control, the efficacy may be influenced by factors like weather conditions and crop competitiveness []. A one-third dose reduction may result in a 6% decrease in yield compared to the recommended dose [].
A: Research suggests that this compound's efficacy is not significantly affected by different tillage systems like mouldboard ploughing and disk harrowing [].
A: A mutation (Thr304) in the phytoene desaturase gene from Hydrilla verticillata confers resistance to this compound and could potentially serve as a selectable marker in plant transformation experiments []. This could offer an alternative to existing selectable markers.
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